2-(Ethoxymethyl)aniline
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Overview
Description
2-(Ethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO. It consists of an aniline moiety substituted with an ethoxymethyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylaniline with ethanol in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide or peroxymonosulfuric acid are common oxidizing agents.
Reduction: Zinc, tin, or iron in the presence of hydrochloric acid are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Benzoquinone or nitrosobenzene derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
2-(Ethoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)aniline depends on its specific application. In general, it can interact with various molecular targets, such as enzymes or receptors, through its aniline moiety. The ethoxymethyl group can influence its binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Aniline: The parent compound with a simple amino group attached to a benzene ring.
2-Methoxyaniline: Similar structure but with a methoxy group instead of an ethoxymethyl group.
2-Ethylaniline: Similar structure but with an ethyl group instead of an ethoxymethyl group.
Uniqueness: 2-(Ethoxymethyl)aniline is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and physical properties. This substitution can enhance its solubility, stability, and interaction with other molecules compared to its analogs .
Properties
IUPAC Name |
2-(ethoxymethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURIMTJCKALZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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